![molecular formula C11H18N2 B3237344 N,N,N',N'-tetramethyl-1-phenylmethanediamine CAS No. 13880-55-2](/img/structure/B3237344.png)
N,N,N',N'-tetramethyl-1-phenylmethanediamine
Overview
Description
“N,N,N’,N’-tetramethyl-1-phenylmethanediamine” is a molecule that allows rapid polymerization of polyacrylamide gels . In the presence of ammonium persulfate, it is responsible for the formation of free radicals from persulfate, thereby initiating the acrylamide polymerization process .
Synthesis Analysis
The synthesis of “N,N,N’,N’-tetramethyl-1-phenylmethanediamine” involves the formation of free radicals from persulfate in the presence of ammonium persulfate . This initiates the acrylamide polymerization process .Molecular Structure Analysis
The molecular structure of “N,N,N’,N’-tetramethyl-1-phenylmethanediamine” is represented by the formula: C10H16N2 . The molecular weight of this compound is 164.2474 .Chemical Reactions Analysis
“N,N,N’,N’-tetramethyl-1-phenylmethanediamine” is involved in the formation of free radicals from persulfate, which initiates the acrylamide polymerization process .Physical And Chemical Properties Analysis
“N,N,N’,N’-tetramethyl-1-phenylmethanediamine” has a melting range of 45-50°C . It has a molecular weight of 164.25 g/mol .Scientific Research Applications
Photosensitization Studies
Research by Yamamoto, Sueishi, and Nishimura (1991) explored the use of N,N,N',N'-tetramethyl-1-phenylmethanediamine (TMPDA) in the study of photosensitized luminescence. Specifically, the study examined the luminescence of aliphatic diamines photosensitized by cadmium, including TMPDA, under steady illumination at temperatures between 230 and 330°C. The findings revealed distinct emission bands, contributing to understanding the photophysical properties of these compounds (Yamamoto, Sueishi, & Nishimura, 1991).
Mechanism of Action
Safety and Hazards
“N,N,N’,N’-tetramethyl-1-phenylmethanediamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation. It is toxic in contact with skin or if inhaled .
properties
IUPAC Name |
N,N,N',N'-tetramethyl-1-phenylmethanediamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-12(2)11(13(3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQIHVZFQSNHCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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